molecular formula C24H21N3O5 B3005663 3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923677-26-3

3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3005663
CAS No.: 923677-26-3
M. Wt: 431.448
InChI Key: NQWIBLIDFSCKHX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused bicyclic core with two methoxyphenyl substituents. Its structure includes a 3-(4-methoxybenzyl) group at position 3 and a 1-(2-(4-methoxyphenyl)-2-oxoethyl) substituent at position 1 (Figure 1).

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-31-18-9-5-16(6-10-18)14-27-23(29)22-20(4-3-13-25-22)26(24(27)30)15-21(28)17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWIBLIDFSCKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H21N3O4
  • Molecular Weight : 413.44 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The presence of methoxy groups in the structure appears to enhance its biological potency.

Antitumor Activity

Several studies have investigated the antitumor properties of pyrido[3,2-d]pyrimidine derivatives. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Specifically, derivatives with methoxy substitutions showed improved activity against colon cancer cells (SW620), with IC50 values ranging from 6.9 μM to 12.5 μM depending on structural modifications .

Table 1: Antitumor Activity of Related Compounds

Compound IDStructure VariationIC50 (μM)Cancer Cell Line
Compound 3kR4 = Methoxy12.5SW620
Compound 4aR4 = Methoxy6.9SW620
Compound B1N/A13EGFR L858R/T790M

The antitumor mechanism appears to involve the induction of apoptosis in cancer cells. The studies suggest that the methoxy group plays a crucial role in enhancing the binding affinity to cellular targets involved in apoptosis pathways .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Research indicates that similar pyrido[3,2-d]pyrimidine derivatives possess significant antibacterial activity against various pathogens.

Case Studies

  • Case Study on Colon Cancer : A phenotypic screening approach evaluated several pyrido[3,2-d]pyrimidine derivatives for their cytotoxic effects on human colon cancer cells. The most potent derivative induced apoptosis through a concentration-dependent manner .
  • EGFR Kinase Inhibition Study : Another study focused on the inhibition of EGFR kinase activity using derivatives of pyrido[3,2-d]pyrimidines. The findings highlighted a strong correlation between structural modifications and enhanced inhibitory potency against mutant forms of EGFR associated with non-small cell lung cancer .

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among pyrimidine-dione derivatives are summarized in Table 1 .

Table 1. Structural and Functional Comparison of Pyrimidine-Dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
3-(4-Methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-Methoxybenzyl), 1-(2-(4-methoxyphenyl)-2-oxoethyl) C₂₆H₂₃N₃O₅ 457.48 High lipophilicity, potential bioactivity -
3-((4-Methoxyphenyl)methyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-Methoxybenzyl) C₁₉H₁₇N₃O₃ 335.36 Simpler structure; lacks oxoethyl group
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione 3-Cyclohexyl, 6-phenyl, 1-(p-tolyl) C₂₃H₂₄N₂O₂ 376.45 Bulky substituents; improved stability
6-[(2E)-1-Ethyl-2-(4-methoxybenzylidene)hydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione 6-Hydrazinyl-(4-methoxybenzylidene), 3-methyl C₁₅H₁₈N₄O₃ 302.33 Hydrazine linker; moderate reactivity
1-(4-Methoxybenzyl)-3-(sugar-modified)pyrimidine-2,4(1H,3H)-dione 1-(4-Methoxybenzyl), 3-sugar moiety C₂₁H₂₈N₂O₇Si 526.60 Nucleoside analog; solubility enhancer
Physicochemical Properties
  • Lipophilicity: The target compound’s logP is higher than simpler analogs (e.g., ’s compound: logP ~2.5 vs.
  • Thermal Stability : Cyclohexyl/phenyl substituents () increase melting points (>200°C) compared to methoxy-substituted derivatives .

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